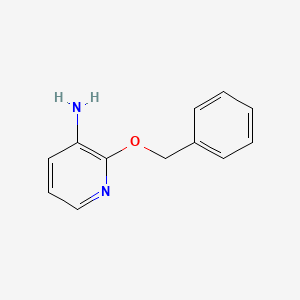

2-(Benzyloxy)pyridin-3-amine

説明

2-(Benzyloxy)pyridin-3-amine is an organic compound with the molecular formula C12H12N2O. It belongs to the class of aminopyridines and derivatives, which are organic heterocyclic compounds containing an amino group attached to a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Benzyloxy)pyridin-3-amine involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-(Benzyloxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group in the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

2-(Benzyloxy)pyridin-3-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with potential biological activities. The compound's reactivity can be exploited to create derivatives that may exhibit enhanced therapeutic properties.

Enzyme Inhibition

The compound has been studied for its interactions with specific enzymes, notably leukotriene A-4 hydrolase and mitogen-activated protein kinase 14 (p38 MAPK).

- Leukotriene A-4 Hydrolase : This enzyme is involved in the biosynthesis of pro-inflammatory mediators. Inhibition of this enzyme by this compound can lead to reduced production of inflammatory leukotrienes, which may help modulate inflammatory responses in various diseases.

- Mitogen-Activated Protein Kinase 14 : The interaction with this kinase suggests potential therapeutic benefits in conditions characterized by dysregulated cell signaling, such as cancer and inflammatory diseases.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : It modulates pathways related to inflammation and cell survival.

- Gene Expression : Alterations in gene expression profiles associated with inflammatory responses have been observed.

- Cellular Metabolism : Changes in metabolic pathways indicate a broader impact on cellular health and function .

Therapeutic Potential

Research in Medicine

Ongoing studies are exploring the potential of this compound as a therapeutic agent for various diseases, particularly those involving inflammation and pain. Its ability to inhibit key enzymes involved in inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs.

Industrial Applications

Material Development

In addition to its pharmaceutical applications, this compound is utilized in the development of new materials and chemical processes. Its chemical properties allow it to be integrated into various industrial applications where specific reactivity or stability is required.

Case Studies

- Inflammatory Disease Models : Research demonstrated that this compound effectively inhibited leukotriene A-4 hydrolase activity in animal models, leading to reduced inflammation markers.

- Pain Management Studies : In vivo studies showed promising results where the compound alleviated pain symptoms associated with neuropathic conditions through its action on p38 MAPK signaling pathways .

作用機序

The mechanism of action of 2-(Benzyloxy)pyridin-3-amine involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of mitogen-activated protein kinase 14 and leukotriene A-4 hydrolase . These interactions can modulate various cellular pathways and biological processes, leading to its observed effects.

類似化合物との比較

Similar Compounds

3-(Benzyloxy)pyridin-2-amine: This compound has a similar structure but with the benzyloxy group attached to a different position on the pyridine ring.

2,6-Bis(benzyloxy)pyridin-3-amine: This compound has two benzyloxy groups attached to the pyridine ring.

Uniqueness

2-(Benzyloxy)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the benzyloxy group on the pyridine ring can affect the compound’s interaction with molecular targets and its overall properties.

生物活性

2-(Benzyloxy)pyridin-3-amine is an organic compound that has garnered attention in biochemical research due to its potential biological activities. This compound is primarily recognized for its interactions with specific enzymes and pathways that are crucial in inflammation and cell signaling processes. Understanding its biological activity can provide insights into its potential therapeutic applications.

The biological activity of this compound is largely attributed to its interaction with key enzymes and proteins:

- Leukotriene A-4 Hydrolase : This enzyme plays a pivotal role in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of this enzyme by this compound can lead to reduced production of pro-inflammatory leukotrienes, thereby modulating inflammatory responses.

- Mitogen-Activated Protein Kinase 14 (p38 MAPK) : This kinase is involved in various cellular processes, including proliferation, differentiation, and apoptosis. By interacting with p38 MAPK, this compound may influence these cellular functions, potentially offering therapeutic benefits in conditions characterized by dysregulated cell signaling .

Cellular Effects

Research indicates that this compound affects multiple cellular processes:

- Cell Signaling : It modulates pathways related to inflammation and cell survival.

- Gene Expression : The compound may alter gene expression profiles associated with inflammatory responses.

- Cellular Metabolism : Changes in metabolic pathways have been observed, suggesting a broader impact on cellular health.

Molecular Mechanism

The molecular interactions of this compound involve specific binding to target enzymes, leading to functional changes. For instance:

- Inhibition of Leukotriene A-4 Hydrolase : This action directly reduces the synthesis of leukotriene B4, a potent pro-inflammatory mediator.

Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

- Anti-inflammatory Applications : In vitro studies demonstrate that compounds similar to this compound exhibit significant anti-inflammatory properties by inhibiting leukotriene synthesis. These findings suggest a therapeutic role in treating inflammatory diseases.

- Cancer Research : The modulation of p38 MAPK pathways indicates potential applications in cancer therapy. Inhibition of this pathway has been associated with reduced tumor growth and improved patient outcomes in certain cancers .

- Pain Management : The compound's effects on cellular signaling pathways involved in pain perception suggest it may be useful as an analgesic agent. Studies on related compounds have shown promise in alleviating neuropathic pain through similar mechanisms .

Comparison with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-(Benzyloxy)pyridin-2-amine | Aminopyridine derivative | Inhibits leukotriene synthesis |

| 2,6-Bis(benzyloxy)pyridin-3-amine | Disubstituted pyridine | Enhanced anti-inflammatory effects |

| Pyridinone derivatives | Heterocyclic compounds | Potential analgesic properties |

This table illustrates how variations in structure can influence biological activity, highlighting the unique position of this compound within this class of compounds.

特性

IUPAC Name |

2-phenylmethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXDMIDMGLJYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70581275 | |

| Record name | 2-(Benzyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23845-96-7 | |

| Record name | 2-(Benzyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。